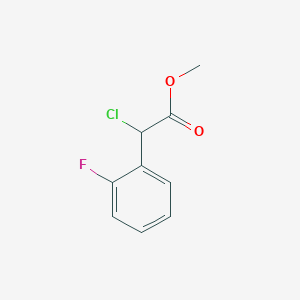

Methyl 2-chloro-2-(2-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVYWTDSCCNRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284520 | |

| Record name | Methyl α-chloro-2-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90055-51-9 | |

| Record name | Methyl α-chloro-2-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-2-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Phenylacetate Formation via Nucleophilic Substitution

A typical route involves the reaction of sodium chloroacetate with a halogenated phenol derivative to form the corresponding phenoxyacetate intermediate, which can be further modified:

- Step 1: Preparation of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide solution at 5–25 °C until pH 7–8.

- Step 2: Preparation of sodium 2-fluorophenolate by treating 2-fluorophenol with sodium hydroxide at 25–40 °C.

- Step 3: Condensation reaction of sodium chloroacetate with sodium 2-fluorophenolate at elevated temperature (125–130 °C) for 8–9 hours to yield 2-(2-fluorophenoxy)acetic acid sodium salt.

This method is adapted from the preparation of structurally related phenoxyacetates and can be modified for the 2-chloro-2-(2-fluorophenyl)acetate framework.

Chlorination at the Alpha Position

- The alpha-chlorination of the phenylacetate intermediate can be achieved by treatment with chlorine gas or suitable chlorinating agents in a mixed solvent system (e.g., dimethylbenzene and dichloroethane) at 70–75 °C under atmospheric pressure for 7–8 hours.

- This step converts the phenylacetate to the 2-chloro-2-(2-fluorophenyl)acetate acid derivative.

- The product is crystallized by cooling with chilled brine and isolated by centrifugation and drying under vacuum.

Esterification to Methyl Ester

- The acid intermediate is esterified with methanol or methyl alcohol under acid catalysis (e.g., sulfuric acid) at 70–120 °C for 7–8 hours.

- The reaction mixture typically contains the acid, methanol, and a catalytic amount of concentrated sulfuric acid.

- The methyl ester product is purified by crystallization or distillation to achieve high purity.

Representative Process Flow Table

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Pressure | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | Chloroacetic acid + NaOH (30% solution) | 5–25 | Until pH 7–8 | Atmospheric | Sodium chloroacetate | Neutralization |

| 2 | 2-Fluorophenol + NaOH (30% solution) | 25–40 | 0.5 | Atmospheric | Sodium 2-fluorophenolate | Phenolate formation |

| 3 | Sodium chloroacetate + sodium 2-fluorophenolate | 125–130 | 8–9 | Atmospheric | 2-(2-Fluorophenoxy)acetic acid sodium salt | Condensation reaction |

| 4 | Chlorination with Cl2 in mixed solvent | 70–75 | 7–8 | Atmospheric | 2-Chloro-2-(2-fluorophenyl)acetic acid | Alpha-chlorination |

| 5 | Esterification with methanol + H2SO4 catalyst | 70–120 | 7–8 | Atmospheric | This compound | Methyl ester formation and purification |

Research Findings and Analysis

- Chlorination at the alpha position of phenylacetate derivatives proceeds efficiently under mild conditions, yielding high purity products with minimal side reactions when controlled for temperature and reaction time.

- Esterification under acid catalysis is a well-established method for methyl ester formation, with reaction parameters optimized to maximize yield and purity.

- The presence of the fluorine substituent on the aromatic ring influences the electronic environment, potentially affecting the reactivity and conformational preferences of the intermediate compounds, as observed in NMR studies on related fluorinated acetophenone derivatives.

- Purification by crystallization and vacuum drying ensures removal of residual solvents and unreacted starting materials, critical for obtaining research-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-(2-fluorophenyl)acetic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl acetates.

Hydrolysis: Major products are 2-chloro-2-(2-fluorophenyl)acetic acid and methanol.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-chloro-2-(2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: Used in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(2-fluorophenyl)acetate depends on its application. In pharmaceutical research, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-chloro-2-(aryl)acetates

Key Observations:

- Electronic Effects : Para-fluorine () increases electron-withdrawing effects, enhancing electrophilicity at the α-carbon.

- Halogenation Impact : Dichlorophenyl derivatives () exhibit higher molecular weights (253.51–257.42 g/mol) and reactivity in cross-coupling reactions due to multiple Cl substituents.

Key Findings:

- Yields : Para-substituted derivatives (e.g., 4-CF₃, ) achieve higher yields (71%) due to reduced steric interference during synthesis.

- NMR Signatures : The α-chloro group in all analogs resonates near δ 5.0–5.7 ppm in ¹H NMR, while para-substituents (e.g., CF₃) split signals due to coupling .

- Stability : Ortho-substituted α-chloroesters (e.g., target compound) are prone to hydrolysis, necessitating anhydrous conditions .

Biological Activity

Methyl 2-chloro-2-(2-fluorophenyl)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H8ClF O2

- Molecular Weight : 202.61 g/mol

The presence of halogen atoms (chlorine and fluorine) in its structure is significant as these elements often enhance the biological activity of organic compounds by improving their binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents can influence the compound's lipophilicity, which enhances its ability to penetrate cellular membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Preliminary investigations suggest it may reduce inflammation through the modulation of inflammatory mediators.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing varying degrees of effectiveness.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant activity.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

Cytotoxicity Studies

The cytotoxic effects were evaluated using various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited selective cytotoxicity.

| Cell Line | Concentration (µM) | Viability (%) after 24h |

|---|---|---|

| A549 | 50 | 75 |

| HepG2 | 100 | 60 |

Case Studies

-

Case Study on Antimicrobial Resistance :

A recent investigation explored the potential of this compound as a lead compound in developing new antibiotics targeting drug-resistant pathogens. The study highlighted its effectiveness against resistant strains, suggesting a promising avenue for further research. -

Case Study on Anti-inflammatory Properties :

Another study focused on the anti-inflammatory properties of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-2-(2-fluorophenyl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, analogous structures (e.g., methyl 2-chloro-2-cyclopropylideneacetate) are synthesized using Michael addition with indole in the presence of Lewis acids, followed by azide substitution under phase-transfer catalysis . Key factors affecting yield include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilicity at the α-carbon.

- Temperature control : Exothermic reactions require cooling to prevent side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

Q. How is this compound purified, and what analytical methods validate its purity?

Purification often involves crystallization or column chromatography. For structurally similar esters, diastereomers are separated via fractional crystallization (e.g., ethyl acetate as a solvent ). Purity validation methods include:

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and ester methyl (δ ~3.7 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1740–1720 cm⁻¹) and C-Cl (750–550 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 216.6 for C₉H₇ClFO₂⁺) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example:

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvate formation. Mitigation approaches include:

- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., using SHELXL for refinement ).

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) affecting signal splitting .

- Cross-validation with ORTEP-3 : Graphical representations clarify bond angles and torsional strain .

Q. How does the 2-fluorophenyl group influence the compound's reactivity in multi-step syntheses?

The fluorine atom:

- Modulates electronic effects : Enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., azide substitutions ).

- Steric effects : Ortho-fluorine hinders planarization in transition states, impacting cyclization efficiency (e.g., Pictet–Spengler reactions ).

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

Key challenges include:

- Racemization during esterification : Mild conditions (e.g., low-temperature enzymatic catalysis) preserve chirality.

- Chiral chromatography : Use of cellulose-based stationary phases for resolving enantiomers .

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in Michael additions improve enantioselectivity .

Methodological Considerations

- Crystallography : SHELXL refines structures against high-resolution data, while ORTEP-3 visualizes thermal ellipsoids .

- Reaction optimization : Design of Experiments (DoE) screens variables (e.g., solvent, catalyst loading) for scalable syntheses .

This FAQ integrates structural, synthetic, and analytical insights, prioritizing methodologies validated in peer-reviewed studies. For further details, consult crystallographic databases (e.g., CCDC) or reaction optimization tools like Gaussian or Spartan.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.